molecular formula C10H16ClN3 B14906892 6-chloro-N-hexylpyrazin-2-amine

6-chloro-N-hexylpyrazin-2-amine

Cat. No.: B14906892
M. Wt: 213.71 g/mol
InChI Key: DGCOWQZDZDQDOW-UHFFFAOYSA-N
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Description

6-chloro-N-hexylpyrazin-2-amine is an organic compound belonging to the class of aminopyrazines It features a pyrazine ring substituted with a chlorine atom at the 6-position and a hexylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-hexylpyrazin-2-amine typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors such as 1,2-diamines with α-haloketones.

    Chlorination: The pyrazine ring is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.

    N-alkylation: The final step involves the alkylation of the 2-amino group with hexyl halides under basic conditions, often using sodium hydride or potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-hexylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or nitric acid under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of 6-nitro-N-hexylpyrazin-2-amine.

    Reduction: Formation of N-hexylpyrazin-2-amine.

    Substitution: Formation of 6-substituted-N-hexylpyrazin-2-amine derivatives.

Scientific Research Applications

6-chloro-N-hexylpyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-hexylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloropyrazine: A structurally similar compound with a shorter alkyl chain.

    6-chloro-N-cyclohexylpyrazin-2-amine: Another derivative with a cyclohexyl group instead of a hexyl group.

Uniqueness

6-chloro-N-hexylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl group can influence its lipophilicity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

6-chloro-N-hexylpyrazin-2-amine

InChI

InChI=1S/C10H16ClN3/c1-2-3-4-5-6-13-10-8-12-7-9(11)14-10/h7-8H,2-6H2,1H3,(H,13,14)

InChI Key

DGCOWQZDZDQDOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CN=CC(=N1)Cl

Origin of Product

United States

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